Regioselective Lithiation: Ortho-Direction to Methoxy vs. Thiolate
In directed ortho-lithiation reactions, 4-methoxybenzenethiol exhibits reversed regioselectivity compared to unsubstituted benzenethiol. While benzenethiol undergoes double lithiation at the sulfur and the carbon ortho to the thiol group, 4-methoxybenzenethiol directs lithiation to the carbon adjacent to the methoxy group, overriding the thiolate's directing effect [1]. This demonstrates that the para-methoxy substituent is a more powerful ortho-directing group than the thiolate in this reaction manifold [1].
| Evidence Dimension | Site of Carbon-Lithiation |
|---|---|
| Target Compound Data | Carbon adjacent to para-methoxy group |
| Comparator Or Baseline | Benzenethiol: Carbon ortho to thiol group |
| Quantified Difference | Reversal of regioselectivity |
| Conditions | n-Butyllithium in TMEDA |
Why This Matters
This divergent regioselectivity is critical for synthetic planning, as it dictates which isomer is obtained and prevents the use of benzenethiol as a substitute in routes requiring methoxy-directed functionalization.
- [1] Smith, K., Lindsay, C. M., & Pritchard, G. J. (1989). Directed lithiation of arenethiols. Journal of the American Chemical Society, 111(2), 665-669. View Source
